5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate
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Overview
Description
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate is a complex organic compound with a molecular formula of C20H22ClNO5 and a molecular weight of 391.85 g/mol . This compound is known for its role as an impurity in the synthesis of Amlodipine, a widely used calcium channel blocker .
Preparation Methods
The synthesis of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the oxazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction using a chlorinated aromatic compound.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester.
Chemical Reactions Analysis
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Amlodipine impurities.
Biology: Its role as an impurity in Amlodipine synthesis makes it relevant in studies related to drug purity and safety.
Industry: It is used in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate is not well-studied, as it is primarily an impurity. its structural similarity to Amlodipine suggests that it may interact with calcium channels, although this has not been confirmed .
Comparison with Similar Compounds
5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate can be compared with other similar compounds such as:
Amlodipine: The parent compound, which is a calcium channel blocker used to treat hypertension and angina.
Propofol EP Impurity D: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Amlodipine synthesis .
Properties
Molecular Formula |
C20H20ClNO5 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,22H,4,9-10H2,1-3H3 |
InChI Key |
PRNSDMBRXFHJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C2=C1NCCO2)C)C(=O)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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